molecular formula C13H13ClN2O B2858017 3-chloro-N-(1-cyanocyclopentyl)benzamide CAS No. 1268059-72-8

3-chloro-N-(1-cyanocyclopentyl)benzamide

Cat. No. B2858017
CAS RN: 1268059-72-8
M. Wt: 248.71
InChI Key: FXVTWCYULQYNBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is often performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method has proven to be efficient in the synthesis of the bis amide compound in good yields and purity .


Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives generally occur at sp2 or sp hybridized carbon atoms . These reactions are characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown that compounds related to 3-chloro-N-(1-cyanocyclopentyl)benzamide are key intermediates in the synthesis of deeply colored heterocycles with unusual properties. For instance, cycloacylation reactions involving similar benzamidine derivatives have led to the production of new 4H-imidazoles, showcasing rapid H-transfer processes in solution and displaying significant color changes upon protonation, which could be leveraged in developing pH-sensitive dyes or molecular switches (Atzrodt et al., 1997).

Catalysis and Material Science

In the realm of catalysis and material science, derivatives similar to 3-chloro-N-(1-cyanocyclopentyl)benzamide have been utilized in the synthesis of Pd nanoparticles supported on mesoporous graphitic carbon nitride. This catalyst demonstrated high activity and selectivity in the hydrogenation of phenol to cyclohexanone under mild conditions, presenting a potential application in the chemical industry for the production of polyamides (Wang et al., 2011).

Pharmacological Research

While direct applications of 3-chloro-N-(1-cyanocyclopentyl)benzamide in pharmacological research were not found, related benzamide derivatives have been investigated for their melanoma cytotoxicity. For example, radioiodinated N-(2-(diethylamino)ethyl)benzamides displayed selective affinity for melanotic melanoma, suggesting a pathway for targeted drug delivery and imaging in cancer treatment (Wolf et al., 2004).

properties

IUPAC Name

3-chloro-N-(1-cyanocyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-11-5-3-4-10(8-11)12(17)16-13(9-15)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVTWCYULQYNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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